

Independent Validation of Lesinurad Data: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lesinurad*

Cat. No.: *B601850*

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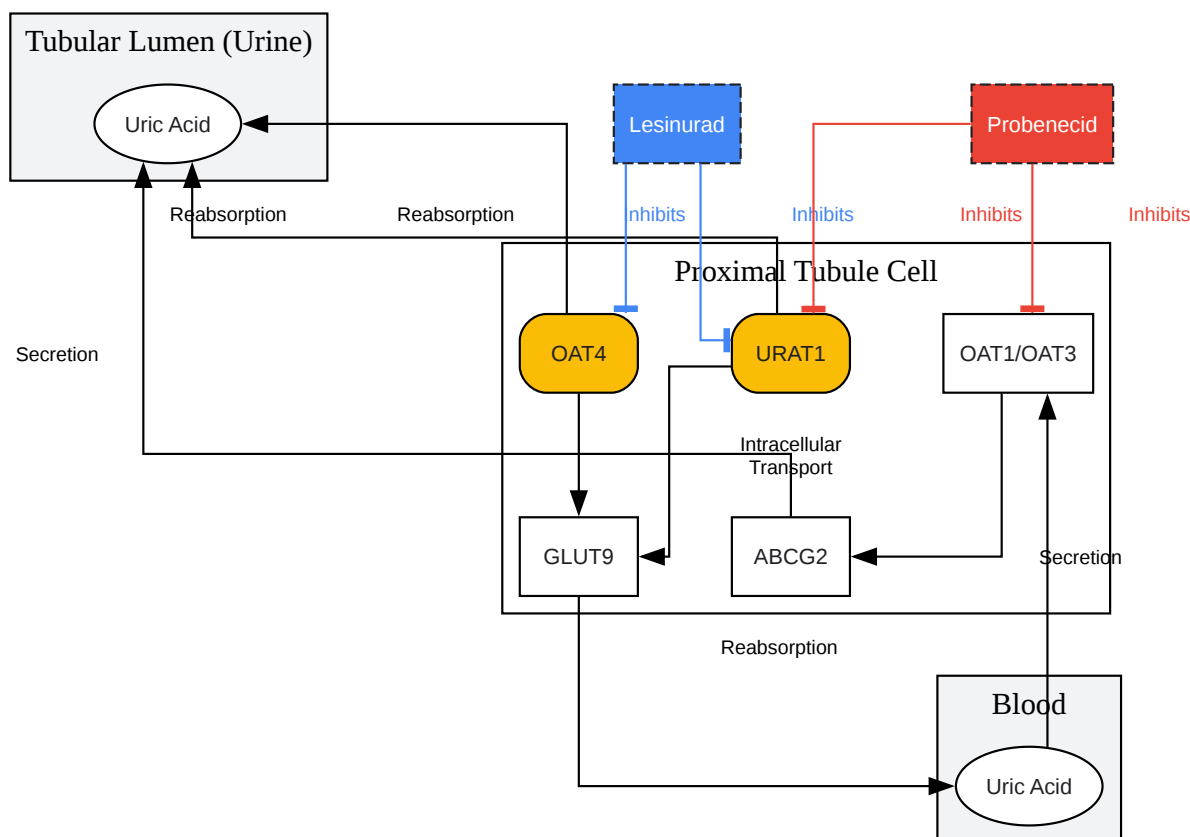
This guide provides an objective comparison of **lesinurad**'s performance with alternative therapies for hyperuricemia in gout, supported by published experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of **lesinurad**'s clinical profile.

Mechanism of Action

Lesinurad is a selective uric acid reabsorption inhibitor (SURI).[1] It functions by inhibiting uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4), which are proteins in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[2][3][4][5][6] By blocking these transporters, **lesinurad** increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[2][4][5] Unlike older uricosurics like probenecid, **lesinurad** does not significantly inhibit organic anion transporters 1 (OAT1) or OAT3 at clinical concentrations, which may result in fewer drug-drug interactions.[7][8] **Lesinurad** is indicated for use in combination with a xanthine oxidase inhibitor (XOI), such as allopurinol or febuxostat, for patients who have not achieved target sUA levels with an XOI alone.[4][5][9] This dual-mechanism approach simultaneously reduces the production (via XOI) and increases the excretion (via **lesinurad**) of uric acid.[10]

Uric Acid Transport Pathway and Drug Targets

The following diagram illustrates the key transporters involved in uric acid handling in the proximal tubule of the kidney and the targets of various urate-lowering therapies.



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Caption: Renal uric acid transport and targets of uricosuric drugs.

Efficacy of Lesinurad in Combination Therapy

The approval of **lesinurad** was primarily based on three Phase III, randomized, placebo-controlled trials: CLEAR 1, CLEAR 2, and CRYSTAL.[9] These studies evaluated **lesinurad** in combination with an XOI in patients with gout who did not achieve target sUA levels on XOI monotherapy.

Table 1: Proportion of Patients Achieving Target Serum Uric Acid (sUA) Levels at Month 6

Study	Treatment Group (Daily Dose)	N	Baseline sUA (mg/dL, mean ± SD)	Patients Achieving sUA Target (%)	p-value vs. XOI Alone
CLEAR 1[11]	Lesinurad 200 mg + Allopurinol	201	6.94 ± 1.27	54.2% (Target: <6.0 mg/dL)	<0.0001
	Placebo + Allopurinol	202	6.94 ± 1.27	27.9% (Target: <6.0 mg/dL)	
CLEAR 2[12]	Lesinurad 200 mg + Allopurinol	204	6.9 ± 1.2	55.4% (Target: <6.0 mg/dL)	<0.0001
	Placebo + Allopurinol	202	6.9 ± 1.2	23.3% (Target: <6.0 mg/dL)	
CRYSTAL[9]	Lesinurad 200 mg + Febuxostat	108	-	56.6% (Target: <5.0 mg/dL)	0.13 (Not Significant)
	Placebo + Febuxostat	109	-	46.8% (Target: <5.0 mg/dL)	

Comparative Efficacy of Alternative Gout Therapies

For context, the following tables summarize the efficacy of established monotherapies for gout.

Table 2: Efficacy of Xanthine Oxidase Inhibitors (XOIs)

Study	Treatment Group (Daily Dose)	N	Patients Achieving sUA <6.0 mg/dL (%)	Notes
CONFIRMS Trial[13]	Febuxostat 80 mg	757	67%	Superior to Allopurinol (p < 0.001)
Febuxostat 40 mg	756	45%	Non-inferior to Allopurinol	
Allopurinol 300/200 mg	756	42%	Dose adjusted for renal impairment	
APEX Study[14]	Febuxostat 120 mg	267	62%	p < 0.001 vs. Allopurinol
Febuxostat 80 mg	269	53%	p < 0.001 vs. Allopurinol	
Allopurinol 300/100 mg	268	21%	Dose adjusted for renal impairment	

Table 3: Efficacy of Probenecid

Study	Treatment Group	N	Patients Achieving sUA Target (<6.1 mg/dL) (%)	Notes
Retrospective Study[15]	Probenecid Monotherapy	30	33%	For patients intolerant to allopurinol
Probenecid + Allopurinol	27	37%	For patients with inadequate response to allopurinol	

Safety and Tolerability Profile

The safety profile of **lesinurad** 200 mg in combination with an XOI was found to be comparable to XOI monotherapy in the pivotal trials, with the notable exception of an increased incidence of renal-related adverse events.^[9]

Table 4: Key Adverse Events in Lesinurad Phase III Trials (CLEAR 1 & 2 Pooled Data)

Adverse Event	Lesinurad 200 mg + Allopurinol	Placebo + Allopurinol
Any Adverse Event	Comparable to Placebo	-
Serious Adverse Events	4.4% (CLEAR 2) ^[12]	3.9% (CLEAR 2) ^[12]
Headache	>2% ^[13]	>2%
Influenza	>2% ^[13]	>2%
Gastroesophageal Reflux Disease (GERD)	>2% ^[13]	>2%
Renal-Related Adverse Events	5.9% (CLEAR 2) ^[12]	4.9% (CLEAR 2) ^[12]
Serum Creatinine Elevation (≥1.5x baseline)	5.9% (CLEAR 2) ^[12]	3.4% (CLEAR 2) ^[12]

Note: Specific percentages for some common adverse events were not detailed in the cited sources but were reported as occurring in >2% of patients.

A critical safety concern is the risk of renal failure, particularly when **lesinurad** is used as a monotherapy or at higher than the recommended dose.^{[8][16]} For this reason, **lesinurad** is not approved for use as a standalone treatment.^[4]

Table 5: Comparative Safety of Alternative Gout Therapies

Drug	Common Adverse Events	Serious Adverse Events
Allopurinol	Skin rash, nausea, diarrhea	Severe hypersensitivity reactions (e.g., SJS/TEN), liver toxicity, bone marrow suppression
Febuxostat	Liver function abnormalities, nausea, arthralgia, rash[14][17]	Increased risk of cardiovascular death (in patients with established cardiovascular disease), liver failure[14]
Probenecid	Nausea, loss of appetite, dizziness, headache	Anemia, kidney stones, severe allergic reactions[18]

Experimental Protocols: Pivotal Phase III Lesinurad Trials (CLEAR 1 & 2)

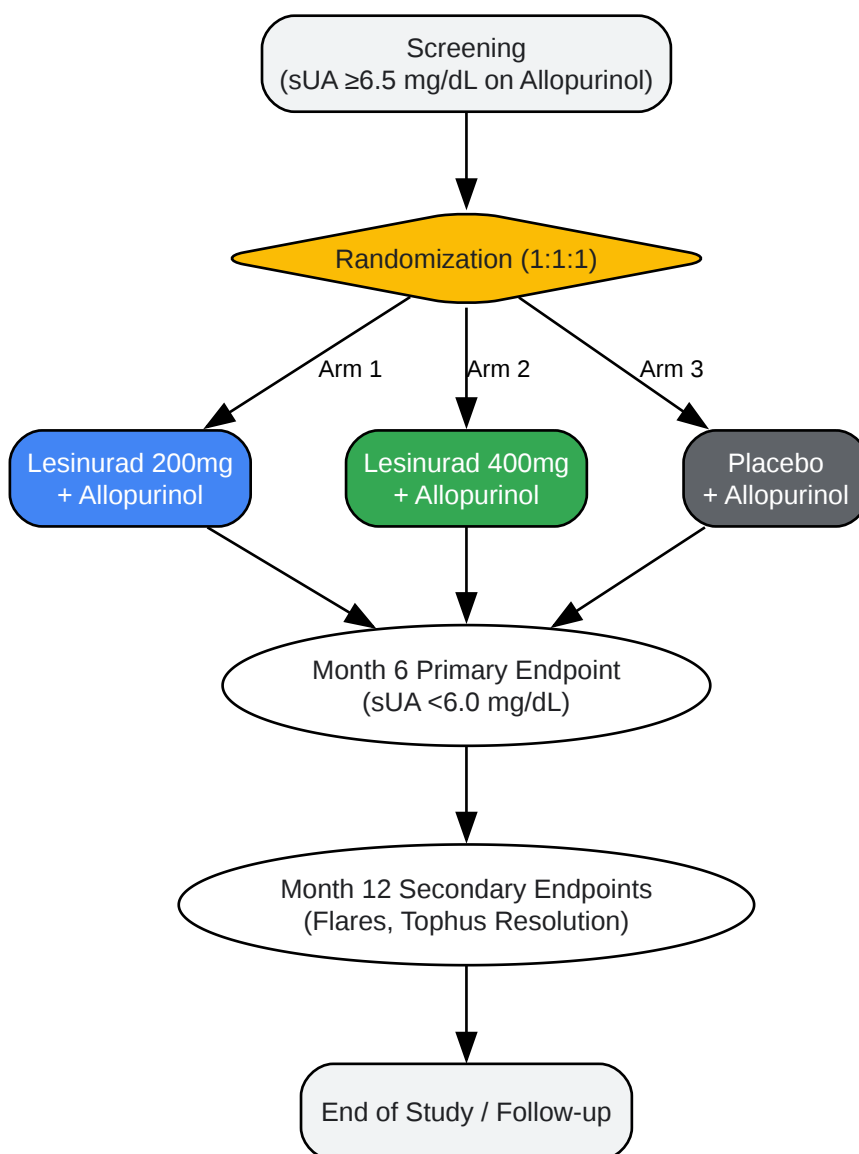
The methodologies for the CLEAR 1 and CLEAR 2 trials were largely identical, serving as replicate studies.[1]

- Study Design: 12-month, multicenter, randomized, double-blind, placebo-controlled trials.[11][12]
- Participants: Adult patients (18-85 years) with gout who were on a stable dose of allopurinol (≥ 300 mg/day, or ≥ 200 mg/day for those with moderate renal impairment) but still had a serum uric acid level ≥ 6.5 mg/dL.[11][12] Participants must also have experienced at least two gout flares in the preceding year.[11][12]
- Intervention: Patients were randomized in a 1:1:1 ratio to receive **lesinurad** 200 mg, **lesinurad** 400 mg, or a placebo, once daily, in addition to their ongoing allopurinol therapy.[12] (Note: The 400 mg dose was not approved for clinical use).
- Primary Endpoint: The proportion of patients achieving a target sUA level of <6.0 mg/dL at the 6-month mark.[11][12]

- Key Secondary Endpoints:
 - The average rate of gout flares that required treatment from month 7 to month 12.[\[11\]](#)[\[12\]](#)
 - The proportion of patients who showed complete resolution of at least one target tophus by month 12.[\[11\]](#)[\[12\]](#)
- Safety Assessments: Monitoring of treatment-emergent adverse events and regular laboratory tests, with a focus on renal function (serum creatinine).[\[11\]](#)[\[12\]](#)

Clinical Trial Workflow

The diagram below outlines the general workflow for patients participating in the CLEAR 1 and CLEAR 2 clinical trials.



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Caption: Workflow of the CLEAR 1 & 2 Phase III clinical trials.

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- To cite this document: BenchChem. [Independent Validation of Lesinurad Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b601850#independent-validation-of-published-lesinurad-data>]

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